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Introduction

Oseltamivir, commercially known as Tamiflu, is a potent and selective inhibitor of the
neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in
Vivo to its active form, oseltamivir carboxylate.[1][3] By blocking the action of neuraminidase,
oseltamivir prevents the release of newly formed viral particles from infected cells, thereby
halting the spread of the infection.[1][4] This technical guide provides a comprehensive
overview of the synthesis, characterization, and biological evaluation of oseltamivir, intended
for researchers and professionals in the field of antiviral drug development.

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir typically starts from (-)-shikimic acid, a naturally
occurring compound.[5][6] Several total synthesis routes have also been developed.[5] This
guide focuses on the widely recognized synthesis from (-)-shikimic acid.

Synthesis Workflow from (-)-Shikimic Acid
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Caption: Key stages in the synthesis of Oseltamivir from (-)-Shikimic Acid.

Experimental Protocol: Synthesis from (-)-Shikimic Acid
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This protocol is a summarized representation of a common synthetic route. Researchers

should consult detailed literature for specific reaction conditions and safety precautions.[6][7]

Esterification of (-)-Shikimic Acid: (-)-Shikimic acid is reacted with ethanol in the presence of
an acid catalyst to yield ethyl shikimate.[7]

Mesylation: The ethyl shikimate is treated with methanesulfonyl chloride and a base to
convert the hydroxyl groups into mesylates, forming a trimesylate intermediate.[7]

Azide Substitution: The trimesylate intermediate undergoes nucleophilic substitution with an
azide salt, typically sodium azide, to introduce the azide group.[8]

Staudinger Reaction and Aziridination: The azide intermediate is treated with a phosphine,
such as triphenylphosphine, to induce a Staudinger reaction, which is followed by
intramolecular cyclization to form an aziridine intermediate.[7][8]

Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, which also introduces
the pentyloxy group.[5]

Acylation and Phosphorylation: The resulting amino alcohol is then acylated to introduce the
acetamido group, followed by treatment with phosphoric acid to yield the final product,
oseltamivir phosphate.[5]

Characterization of Oseltamivir

The identity and purity of synthesized oseltamivir are confirmed through various analytical

techniques.

Physicochemical Properties
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Property Value Reference
Molecular Formula C16H28N204 9]

Molar Mass 312.41 g/mol [9][10]
Melting Point 190-206 °C [11]
Appearance White crystalline solid [11]
Solubility Soluble in water (>500 mg/mL)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of oseltamivir.[12][13][14]

Experimental Protocol: HPLC Analysis
e Column: Kromasil C18, 5 um, 250 mm x 4.6 mm i.d.[13]

* Mobile Phase: A gradient of acetonitrile and triethylamine buffer.[13] A common isocratic
method uses a mixture of Methanol and Water (75:25% v/v).

e Flow Rate: 1.0 mL/min[13]
e Detection: UV at 215 nm or 223 nm.[13]
» Retention Time: Approximately 2.7 minutes under the specified isocratic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of
oseltamivir.[15][16][17][18]

e 1H NMR: Provides information on the number and types of protons in the molecule.
e 13C NMR: Provides information on the carbon skeleton.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation
pattern of the compound.[19]
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Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme.[1][9]
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Caption: Oseltamivir's inhibition of neuraminidase blocks virion release.

The active metabolite, oseltamivir carboxylate, mimics the natural substrate (sialic acid) of the
neuraminidase enzyme.[4] It binds to the active site of the enzyme, preventing it from cleaving
sialic acid residues on the surface of the host cell.[4] This cleavage is essential for the release
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of newly formed virus particles.[1] By inhibiting this process, oseltamivir effectively traps the
viruses on the cell surface, preventing their spread to other cells.[4]

Neuraminidase Inhibition Assay

The inhibitory activity of oseltamivir is quantified by determining its half-maximal inhibitory
concentration (ICso). A common method is the fluorometric neuraminidase inhibition assay
using the substrate 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA).[20][21]
[22]

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay[20][22]

Virus Preparation: Influenza virus isolates are cultured and their neuraminidase activity is
titrated.[22]

« Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.[20]

 Incubation: The diluted virus is pre-incubated with the various concentrations of oseltamivir
carboxylate.

o Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.[20][22]

o Fluorescence Reading: The plate is incubated, and the fluorescence of the product, 4-
methylumbelliferone (4-MU), is measured at an excitation wavelength of 355 nm and an
emission wavelength of 460 nm.[20]

e |Cso Calculation: The concentration of oseltamivir that reduces the neuraminidase activity by
50% is calculated to determine the ICso value.[21]

Inhibitory Activity of Oseltamivir

The ICso values of oseltamivir vary depending on the influenza virus strain and subtype.
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Influenza Virus Oseltamivir Carboxylate
. Reference
Strain/Subtype ICs0 (M)
Influenza A (H1N1) 0.46-1.3
Influenza A (H3N2) 04-0.9
Influenza B 25-8.0
Avian Influenza A (H5N1) 0.1-2.0

Note: These values are approximate and can vary based on the specific virus isolate and assay
conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and
biological activity of oseltamivir. The provided experimental protocols and data serve as a
valuable resource for researchers in the field of antiviral drug discovery and development. The
continued study of neuraminidase inhibitors like oseltamivir is crucial for the development of
new and more effective treatments for influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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